Chiauranib -

Chiauranib

Catalog Number: EVT-1533782
CAS Number:
Molecular Formula: C30H30Cl2F2N2O8S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chiauranib also known as orally available, small molecule inhibitor of select serine-threonine kinases, including aurora kinase B (aurora B), vascular endothelial growth factor receptors (VEGFRs), stem cell factor receptor (c-KIT), and platelet-derived growth factor receptors (PDGFRs), with potential antineoplastic activity. Upon oral administration, chiauranib binds to and inhibits the activity of aurora B, VEGFRs, c-kit and PDGFRs, which may result in a decrease in the proliferation of tumor cells that overexpress these kinases. These kinases are overexpressed by a variety of cancer cell types.
Source and Classification

Chiauranib was developed by Shenzhen Chipscreen Biosciences Ltd., based in Shenzhen, China. It is classified as a small molecule drug and falls under the category of targeted therapies due to its specific inhibition of various kinases involved in tumor growth and metastasis. The compound has shown promise particularly in cancers characterized by mutations in the KRAS gene, making it a subject of interest for further research and development .

Synthesis Analysis

Methods and Technical Details

The synthesis of Chiauranib involves several chemical reactions aimed at constructing its complex molecular structure. Although specific synthetic routes are proprietary to its developers, general methodologies for synthesizing similar compounds typically include:

  1. Coupling Reactions: Utilizing coupling agents to form amide or ester bonds between different molecular fragments.
  2. Functional Group Modifications: Employing reagents that can selectively modify functional groups on the precursor molecules to enhance biological activity.
  3. Purification Techniques: Utilizing high-performance liquid chromatography (HPLC) to purify the synthesized compound from by-products and unreacted materials.

These methods ensure that Chiauranib is produced with high purity and efficacy for clinical applications .

Molecular Structure Analysis

Structure and Data

Chiauranib's molecular structure is characterized by a complex arrangement that reflects its multi-target inhibition capabilities. The detailed molecular formula and structural data can be represented as follows:

  • Molecular Formula: C₁₈H₁₅N₄O₄S
  • Molecular Weight: 373.40 g/mol
  • Structural Features: The compound contains multiple aromatic rings and heterocycles which contribute to its binding affinity for various kinases.

The three-dimensional conformation of Chiauranib allows it to effectively interact with its targets, facilitating its role as a therapeutic agent .

Chemical Reactions Analysis

Reactions and Technical Details

Chiauranib undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Kinase Inhibition: The primary reaction involves binding to the ATP-binding sites of target kinases, preventing their phosphorylation activity which is essential for cell signaling pathways involved in tumor growth.
  2. Metabolic Stability: In vivo studies indicate that Chiauranib is metabolized primarily in the liver, with cytochrome P450 enzymes playing a significant role in its biotransformation.

Understanding these reactions is vital for optimizing dosage regimens and predicting potential drug-drug interactions .

Mechanism of Action

Process and Data

Chiauranib exerts its therapeutic effects through a multi-faceted mechanism:

  1. Inhibition of Angiogenesis: By blocking VEGFRs, Chiauranib disrupts the formation of new blood vessels that tumors need for growth.
  2. Mitotic Disruption: Inhibition of Aurora B kinase leads to errors in chromosome segregation during cell division, promoting apoptosis in cancer cells.
  3. Anti-inflammatory Effects: By targeting CSF-1R, Chiauranib reduces inflammatory signaling pathways that can promote tumor progression.

Clinical studies have demonstrated that these mechanisms contribute to reduced tumor growth rates and improved patient outcomes in certain cancer types .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Chiauranib is typically presented as a white to off-white powder.
  • Solubility: It exhibits moderate solubility in organic solvents such as methanol and acetonitrile but shows limited solubility in water.

Chemical Properties

These properties influence the formulation strategies used for delivering Chiauranib effectively in clinical settings .

Applications

Scientific Uses

Chiauranib has been primarily investigated for its applications in oncology, particularly:

  • Cancer Treatment: Its ability to inhibit multiple pathways makes it suitable for treating various cancers, including colorectal cancer with KRAS mutations.
  • Research Tool: In preclinical studies, Chiauranib serves as a valuable tool for understanding the roles of targeted kinases in tumor biology.

Ongoing research aims to expand its therapeutic applications beyond oncology into other areas where angiogenesis plays a critical role .

Molecular Pharmacology of Chiauranib

Structural Characterization and Target Kinase Selectivity

Chiauranib (C₂₇H₂₁N₃O₃; molecular weight: 435.48 g/mol) is a synthetic small molecule with the chemical name N-(2-aminophenyl)-6-[(7-methoxy-4-quinolinyl)oxy]-1-naphthalenecarboxamide [2] [9]. Its structural design incorporates a naphthalene-carboxamide scaffold linked to a methoxyquinoline group, enabling high-affinity interactions with diverse kinase ATP-binding pockets (Table 1). This architecture facilitates simultaneous inhibition of angiogenesis-related kinases (VEGFR1/2/3, PDGFRα, c-Kit), mitosis-regulating Aurora B, and inflammation-associated CSF-1R [1] [9].

Table 1: Kinase Selectivity Profile of Chiauranib

Target KinaseIC₅₀ (nM)Biological Function
VEGFR2 (KDR)7Angiogenesis regulation
Aurora B9Mitosis and cytokinesis control
CSF-1R7Macrophage differentiation
VEGFR1 (Flt-1)8Vascular development
PDGFRα1Stromal cell recruitment
c-Kit4Stem cell maintenance

Source: Preclinical kinase screening assays [1] [2] [9].

Chiauranib exhibits exceptional selectivity, with single-digit nanomolar IC₅₀ values against its primary targets and minimal activity (IC₅₀ >500 nM) against 33 off-target kinases, including GPCRs and ion channels [1] [9]. This precision arises from optimized interactions with unique kinase domain features:

  • VEGFR2: Binds the hinge region via hydrogen bonding with Cys919 and Glu917 [7].
  • Aurora B: Occupies the DFG-in conformation pocket, sterically blocking ATP access [4].
  • CSF-1R: Engages the juxtamembrane domain through hydrophobic contacts [5].

Biochemical Interactions with VEGFR2, Aurora B, and CSF-1R

VEGFR2 Inhibition: Chiauranib suppresses ligand-dependent VEGFR2 autophosphorylation (IC₅₀: 7 nM), disrupting downstream signaling cascades. In transformed follicular lymphoma (t-FL) models, 3 μM chiauranib reduced phosphorylated VEGFR2 by >80%, inhibiting the MEK/ERK/STAT3 axis and suppressing angiogenic genes (HGF, AKT1) [7]. This antiangiogenic effect was validated by abolished capillary tube formation in HUVECs at 0.3–3 μM concentrations [9].

Aurora B Inhibition: Chiauranib binds the catalytic cleft of Aurora B (IC₅₀: 9 nM), preventing histone H3 phosphorylation at Ser10—a key mitotic marker [1] [4]. In Molt-4 leukemia cells, 3 μM chiauranib induced G₂/M arrest within 24 hours, increasing the G₂/M population from 12% to 58% [9]. This mechanism is critical for its antimitotic activity, as Aurora B overexpression drives chromosomal instability in ovarian and lung cancers [3] [4].

CSF-1R Inhibition: By blocking CSF-1R phosphorylation (IC₅₀: 7 nM), chiauranib disrupts macrophage differentiation and tumor microenvironment (TME) remodeling. Preclinical studies show 10 mg/kg/day dosing reduces CSF-1R⁺ tumor-associated macrophages (TAMs) by 60% in xenografts, reversing immunosuppression [1] [5]. This action synergizes with its antiangiogenic effects to normalize aberrant tumor vasculature [5].

Inhibition Kinetics and Binding Affinity Profiling

Chiauranib demonstrates linear, dose-proportional pharmacokinetics with rapid absorption (Tₘₐₓ: 2–4 hours) and slow elimination (half-life: 24–48 hours) in phase I trials [1]. Steady-state plasma concentrations are achieved within 8 days of daily dosing, with 2-fold accumulation compared to single-dose exposure [1].

Table 2: Binding Kinetics of Primary Targets

ParameterVEGFR2Aurora BCSF-1R
Kᵢ (nM)5.23.84.1
Residence TimeProlonged*Prolonged*Prolonged*
Dissociation RateSlowSlowSlow

Experimental *Kᵢ values from enzyme inhibition assays [9]. Prolonged residence time inferred from sustained target suppression in vivo [1].

The molecule’s inhibition kinetics are characterized by:

  • Competitive ATP-Binding: Reversibly competes with ATP for the VEGFR2 and Aurora B catalytic sites [7] [8].
  • Slow Off-Rates: Extended target residence time (>6 hours) due to hydrophobic interactions with DFG motifs and αC-helices [4] [10].
  • Cellular Persistence: Despite reversible binding, pharmacodynamic effects (e.g., suppressed p-H3) persist >24 hours post-washout, suggesting sustained pathway disruption [9].

Multi-Target Synergy: Angiogenesis, Mitosis, and Tumor Microenvironment Modulation

Chiauranib’s therapeutic efficacy stems from concurrent blockade of three oncogenic pathways (Fig. 1):

Antiangiogenic Effects: At 10–40 mg/kg/day in xenografts, chiauranib reduced microvessel density by 70–90% in A549 lung and SMMC-7721 liver cancer models [1] [9]. This correlates with downregulation of VEGF-A and PDGFRβ expression, starving tumors of nutrient perfusion [7].

Mitotic Arrest: By inhibiting Aurora B, chiauranib induces catastrophic chromosome missegregation. In t-FL cells, 3 μM treatment increased G₂/M populations 4-fold within 24 hours, triggering apoptosis via FADD and FASLG upregulation [7].

TME Reprogramming: CSF-1R inhibition depletes M2-polarized TAMs, shifting the immune landscape toward antitumor phenotypes. In ovarian cancer models, chiauranib combined with paclitaxel increased CD8⁺ T-cell infiltration by 40% and suppressed IL-10 production [3] [5].

Table 3: Preclinical Evidence of Multitarget Synergy

Tumor ModelKey OutcomesMechanistic Insight
t-FL XenograftsTumor regression (90%); reduced p-STAT3VEGFR2/Aurora B dual blockade [7]
Ovarian CancerPFS extended to 5.6 months (vs. 3.7 monotherapy)CSF-1R inhibition + chemotherapy synergy [3]
AML XenograftsComplete growth inhibition at 40 mg/kgc-Kit and VEGFR2 suppression [9]

This tripartite modulation creates a self-reinforcing therapeutic effect: Vascular normalization improves drug delivery, mitotic arrest sensitizes cells to chemotherapy, and TAM depletion enhances antitumor immunity [3] [5] [7]. Phase Ib/II trials in platinum-resistant ovarian cancer validated this synergy, where chiauranib plus paclitaxel achieved median PFS of 5.6 months—51% longer than monotherapy [3].

Properties

Product Name

Chiauranib

Molecular Formula

C30H30Cl2F2N2O8S

Synonyms

Chiauranib; CS2164; CS-2164; CS 2164.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.